N-[(adamantan-1-yl)methyl]-4-cyclohexylbenzene-1-sulfonamide
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Overview
Description
N-[(adamantan-1-yl)methyl]-4-cyclohexylbenzene-1-sulfonamide is a complex organic compound characterized by the presence of a benzenesulfonamide group attached to an adamantane and cyclohexyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, N-(adamantan-1-yl)methyl-4-cyclohexyl- typically involves the reaction of adamantanecarboxylic acid with appropriate sulfonamide derivatives. One common method includes the use of enamides as alkylating agents . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as microwave irradiation have been explored to enhance reaction efficiency and reduce processing time .
Chemical Reactions Analysis
Types of Reactions
N-[(adamantan-1-yl)methyl]-4-cyclohexylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the benzenesulfonamide moiety.
Reduction: Reduction reactions can alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Common substitution reactions involve replacing one functional group with another, often using reagents like halides or organometallic compounds.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. The conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or other reduced derivatives.
Scientific Research Applications
N-[(adamantan-1-yl)methyl]-4-cyclohexylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and protein interactions.
Industry: Its unique properties are investigated for applications in materials science, such as developing new polymers or coatings.
Mechanism of Action
The mechanism by which benzenesulfonamide, N-(adamantan-1-yl)methyl-4-cyclohexyl- exerts its effects often involves the inhibition of specific enzymes or proteins. For instance, its role as a carbonic anhydrase IX inhibitor is well-documented, where it binds to the enzyme’s active site, preventing its normal function and leading to antiproliferative effects in cancer cells . The molecular targets and pathways involved include interactions with the enzyme’s zinc ion and disruption of its catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Naphthalen-1-yl-ethyl)-benzenesulfonamide
- N-Adamantan-1-yl-benzamide
- N-Adamantan-1-yl-4-methyl-benzamide
- N-Adamantan-1-yl-2,4-dichloro-benzamide
Uniqueness
N-[(adamantan-1-yl)methyl]-4-cyclohexylbenzene-1-sulfonamide stands out due to its unique combination of the adamantane and cyclohexyl groups, which confer distinct steric and electronic properties. These features can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-(1-adamantylmethyl)-4-cyclohexylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NO2S/c25-27(26,22-8-6-21(7-9-22)20-4-2-1-3-5-20)24-16-23-13-17-10-18(14-23)12-19(11-17)15-23/h6-9,17-20,24H,1-5,10-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZXAXVCQQULFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NCC34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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